molecular formula C9H19O3P B14601108 Dipropyl prop-1-en-2-ylphosphonate CAS No. 59344-72-8

Dipropyl prop-1-en-2-ylphosphonate

Cat. No.: B14601108
CAS No.: 59344-72-8
M. Wt: 206.22 g/mol
InChI Key: OFYUCOGIONGBJJ-UHFFFAOYSA-N
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Description

Dipropyl prop-1-en-2-ylphosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl prop-1-en-2-ylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. For example, triethyl phosphite can react with an alkyl halide under mild conditions to produce the desired phosphonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Dipropyl prop-1-en-2-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in different fields .

Scientific Research Applications

Dipropyl prop-1-en-2-ylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dipropyl prop-1-en-2-ylphosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dipropyl prop-1-en-2-ylphosphonate include other phosphonates, such as:

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diphenyl phosphonate

Uniqueness

This compound is unique due to its specific alkyl group configuration, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

59344-72-8

Molecular Formula

C9H19O3P

Molecular Weight

206.22 g/mol

IUPAC Name

1-[prop-1-en-2-yl(propoxy)phosphoryl]oxypropane

InChI

InChI=1S/C9H19O3P/c1-5-7-11-13(10,9(3)4)12-8-6-2/h3,5-8H2,1-2,4H3

InChI Key

OFYUCOGIONGBJJ-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(=C)C)OCCC

Origin of Product

United States

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